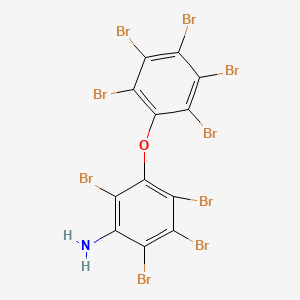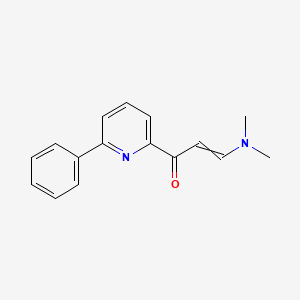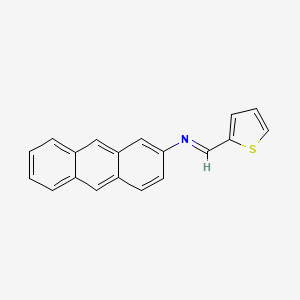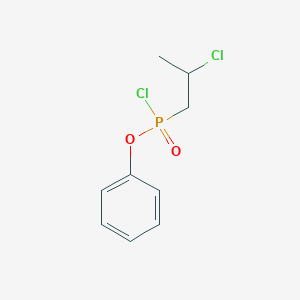
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline is a brominated aromatic compound known for its high bromine content. This compound is often used in various industrial applications, particularly as a flame retardant due to its ability to inhibit combustion processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline typically involves the bromination of aniline derivatives. One common method includes the reaction of aniline with bromine in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of bromine and aniline derivatives in a solvent, with the reaction being monitored and controlled to prevent over-bromination and ensure product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various brominated quinones.
Reduction: Reduction reactions can convert it into less brominated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various brominated derivatives and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its flame retardant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment.
Mécanisme D'action
The mechanism by which 2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline exerts its effects primarily involves the inhibition of combustion processes. The high bromine content allows it to interfere with the free radical chain reactions that propagate flames, effectively slowing down or stopping the combustion process. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrabromo-4-methylphenol
- 2,3,4,5,6-Pentabromophenol
- 1,2,4,5-Tetrabromo-3,6-dimethylbenzene
Uniqueness
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline is unique due to its specific bromination pattern and the presence of both tetrabromo and pentabromophenoxy groups. This unique structure imparts distinct chemical properties, making it particularly effective as a flame retardant compared to other brominated compounds .
Propriétés
Numéro CAS |
918946-97-1 |
|---|---|
Formule moléculaire |
C12H2Br9NO |
Poids moléculaire |
895.3 g/mol |
Nom IUPAC |
2,3,4,6-tetrabromo-5-(2,3,4,5,6-pentabromophenoxy)aniline |
InChI |
InChI=1S/C12H2Br9NO/c13-1-2(14)6(18)11(7(19)3(1)15)23-12-8(20)4(16)5(17)10(22)9(12)21/h22H2 |
Clé InChI |
JCOVDWJUXOISFO-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)

![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)

![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)


![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
